N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, monohydrochloride is a synthetic compound that belongs to the class of substituted piperidines. This compound is characterized by its unique structural features, which include a butanamide functional group and a fluorophenyl moiety. The presence of deuterium (d7) indicates that this compound has been isotopically labeled, which is often used in research to trace metabolic pathways or to study pharmacokinetics.
The molecular formula for this compound is C19H26ClF2N2O, and its molecular weight is approximately 358.88 g/mol. The compound's structure allows it to interact with various biological systems, making it of interest in pharmacological research.
These reactions are essential for synthesizing analogs and studying the compound's reactivity profile.
Research indicates that compounds similar to N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 exhibit significant biological activity, particularly in relation to opioid receptors. This compound likely interacts with mu-opioid receptors, similar to other piperidine derivatives, which can lead to analgesic effects. Studies suggest that such compounds may also possess psychoactive properties due to their structural similarities with known opioids like fentanyl .
The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 typically involves several steps:
This multi-step synthesis allows for precise control over the final product's purity and isotopic labeling.
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 has potential applications in:
Interaction studies involving N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 focus on its binding affinity and efficacy at various opioid receptors. Comparative studies with known opioids reveal its potential potency and safety profile. These studies help elucidate the structure-activity relationship (SAR) and guide future drug development efforts.
Several compounds share structural similarities with N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fentanyl | Anilidopiperidine | Stronger mu-opioid receptor agonist |
| Furanylfentanyl | Furan ring addition | Increased potency due to furan moiety |
| Acetylfentanyl | Acetyl group instead of butanamide | Different acylation leading to varied effects |
These comparisons highlight N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7's unique characteristics while positioning it within a broader context of opioid analogs.